N'-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine
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Overview
Description
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with chlorophenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon further reaction with a suitable diketone, yields the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Scientific Research Applications
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N-methyl-1,3-propanediamine
- N-(4-Phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine
Uniqueness
N’-(6-(4-Chlorophenyl)-4-phenyl-3-pyridazinyl)-N,N-dimethyl-1,3-propanediamine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118516-24-8 |
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Molecular Formula |
C21H23ClN4 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
N-[6-(4-chlorophenyl)-4-phenylpyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C21H23ClN4/c1-26(2)14-6-13-23-21-19(16-7-4-3-5-8-16)15-20(24-25-21)17-9-11-18(22)12-10-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,25) |
InChI Key |
OFLQCPASFULKPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NN=C(C=C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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